molecular formula C17H16N2O2 B2356591 N-(1-Cyanocyclobutyl)-N-cyclopropyl-1-benzofuran-2-carboxamide CAS No. 1947864-80-3

N-(1-Cyanocyclobutyl)-N-cyclopropyl-1-benzofuran-2-carboxamide

Katalognummer B2356591
CAS-Nummer: 1947864-80-3
Molekulargewicht: 280.327
InChI-Schlüssel: QMJOHOZJQXYDLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Cyanocyclobutyl)-N-cyclopropyl-1-benzofuran-2-carboxamide, also known as TAK-659, is a small-molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of malignant B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Wirkmechanismus

N-(1-Cyanocyclobutyl)-N-cyclopropyl-1-benzofuran-2-carboxamide selectively binds to the active site of BTK and inhibits its kinase activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-kB pathways, which are essential for the survival and proliferation of malignant B-cells. This compound has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In addition to its antitumor effects, this compound has also been shown to modulate the immune system by inhibiting B-cell receptor signaling and reducing the production of cytokines and chemokines. This compound has also been shown to have minimal effects on T-cells and natural killer cells, suggesting a favorable safety profile.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-(1-Cyanocyclobutyl)-N-cyclopropyl-1-benzofuran-2-carboxamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. This compound has also shown potent antitumor activity in preclinical models of B-cell malignancies, making it a promising candidate for further development. However, the limitations of this compound include its relatively short half-life and the potential for drug resistance to develop over time.

Zukünftige Richtungen

There are several future directions for the development of N-(1-Cyanocyclobutyl)-N-cyclopropyl-1-benzofuran-2-carboxamide. One direction is to optimize the pharmacokinetic properties of this compound to increase its half-life and improve its bioavailability. Another direction is to investigate the combination of this compound with other targeted therapies or immunotherapies to enhance its antitumor activity. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.

Synthesemethoden

The synthesis of N-(1-Cyanocyclobutyl)-N-cyclopropyl-1-benzofuran-2-carboxamide involves several chemical reactions, including the formation of a cyclobutane ring, a benzofuran ring, and a cyano group. The detailed synthesis method has been described in a patent application by Takeda Pharmaceutical Company Limited (US20150126895A1).

Wissenschaftliche Forschungsanwendungen

N-(1-Cyanocyclobutyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells. In vivo studies have demonstrated that this compound has potent antitumor activity in xenograft models of CLL and NHL.

Eigenschaften

IUPAC Name

N-(1-cyanocyclobutyl)-N-cyclopropyl-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c18-11-17(8-3-9-17)19(13-6-7-13)16(20)15-10-12-4-1-2-5-14(12)21-15/h1-2,4-5,10,13H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJOHOZJQXYDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)N(C2CC2)C(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.